molecular formula C16H10ClF3N2O2S B2435900 N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 671200-99-0

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2435900
CAS No.: 671200-99-0
M. Wt: 386.77
InChI Key: JBTVRQWFVFTKKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide” is not provided in the available sources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The specific physical and chemical properties for “this compound” are not provided in the available sources .

Scientific Research Applications

Synthesis and Derivative Formation

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is involved in the synthesis of various quinoline and isoquinoline derivatives through intramolecular substitution reactions. These derivatives are obtained by treating base-treated N-[o-(2,2-difluorovinyl)benzyl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides, leading to high yields of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives, respectively (Ichikawa et al., 2006).

Antibacterial Activity

Derivatives of quinoline sulfonamides, synthesized through various chemical reactions, exhibit significant antibacterial activities. For instance, green synthesis methods have been employed to produce novel quinoxaline sulfonamides, demonstrating considerable antibacterial efficacy against strains such as Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Nuclease Activity and DNA Binding

Copper(II) complexes with quinoline sulfonamide derivatives have shown photoinduced and self-activated nuclease activity. These complexes exhibit DNA binding capabilities through partial intercalation, leading to the oxidative cleavage of DNA. The nuclease efficiency of these complexes varies depending on the presence of external cofactors like ascorbate/H2O2, photoirradiation, or the absence of external agents, suggesting a role in reactive oxygen species (ROS)-mediated DNA cleavage (Pascual-Álvarez et al., 2016).

Antimalarial Agents

Quinolinyl arylsulfonamides have been explored as potential antimalarial agents, focusing on their ability to inhibit hemozoin formation, a crucial process in the malaria parasite's lifecycle. Synthesized N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides displayed promising in vitro activity against P. falciparum strains, with docking experiments suggesting interactions with heme and heme detoxification protein (HDP) as the mechanism behind their antimalarial activity (Verma et al., 2016).

Corrosion Inhibition

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition properties and form protective films on the steel surface, suggesting their utility in industrial applications where steel corrosion is a concern (Olasunkanmi et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks to human health and the environment. The specific safety and hazards for “N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide” are not provided in the available sources .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-13-7-6-11(9-12(13)16(18,19)20)22-25(23,24)14-5-1-3-10-4-2-8-21-15(10)14/h1-9,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTVRQWFVFTKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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